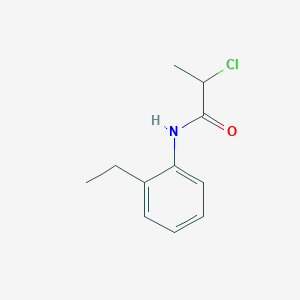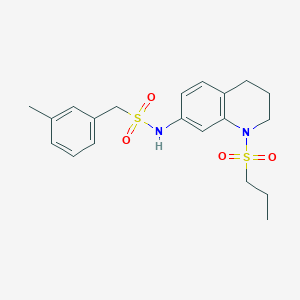![molecular formula C14H19ClN2O3S B3007132 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one CAS No. 1018304-86-3](/img/structure/B3007132.png)
2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves these steps and results in a total yield of 48.2% . Similarly, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, optimized to give an 88.5% yield . These methods could potentially be adapted for the synthesis of 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using IR and 1H-NMR . These analytical techniques are crucial for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The papers provided do not detail specific reactions for this compound, but they do discuss the synthesis and resolution of chiral 1,4-disubstituted piperazines . These reactions are important for the preparation of enantiomerically pure compounds, which can have different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers provided do not offer specific data on the physical and chemical properties of this compound. However, the synthesis and structural confirmation of related compounds suggest that similar analytical methods could be employed to determine these properties for the compound .
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
A study by Kumar et al. (2017) highlights the antidepressant activities of a novel series of compounds, including those related to 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one. The compounds were tested using Porsolt’s behavioral despair (forced swimming) test, showing significant antidepressant activity (Kumar et al., 2017).
Anticancer and Enzyme Inhibition
Żołnowska et al. (2018) synthesized derivatives with structural similarities to this compound, exhibiting potent inhibitory activity against human carbonic anhydrase isozymes and showing anticancer activity against various human tumor cell lines (Żołnowska et al., 2018).
Antimicrobial Studies
Patel and Agravat (2009) conducted studies on pyridine derivatives, including compounds structurally related to the chemical , demonstrating considerable antibacterial activity (Patel & Agravat, 2009).
Antitubercular Agents
Jallapally et al. (2014) explored 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, akin to this compound, as potential antitubercular agents. Two compounds showed potent antitubercular activity with low toxicity profiles (Jallapally et al., 2014).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the action of this compound .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautionary measures to be taken when handling the compound.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-3-5-13(6-4-11)21(19,20)17-9-7-16(8-10-17)14(18)12(2)15/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYUQNJCZZCAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid](/img/structure/B3007052.png)
![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3007055.png)
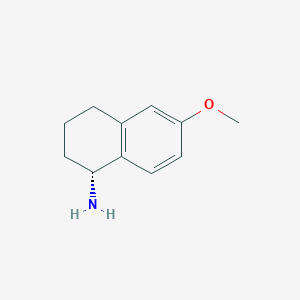


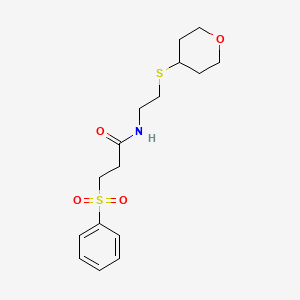
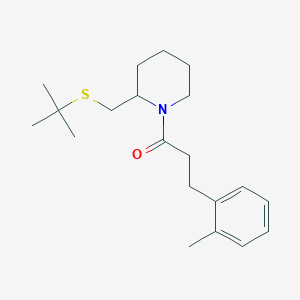
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)
